molecular formula C4H6ClF2N3 B2663508 5-(Difluoromethyl)-1H-imidazol-2-amine;hydrochloride CAS No. 2411229-45-1

5-(Difluoromethyl)-1H-imidazol-2-amine;hydrochloride

Cat. No.: B2663508
CAS No.: 2411229-45-1
M. Wt: 169.56
InChI Key: MYSANICTJIUHAW-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1H-imidazol-2-amine;hydrochloride is a compound of significant interest in the field of medicinal chemistry. The presence of the difluoromethyl group imparts unique properties to the molecule, making it a valuable candidate for various applications in pharmaceuticals and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-1H-imidazol-2-amine typically involves the introduction of the difluoromethyl group into the imidazole ring. One common method is the reaction of 5-amino-1H-imidazole with difluoromethylating agents under specific conditions. For instance, the use of difluoromethyl sulfonyl chloride in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale difluoromethylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure the efficient incorporation of the difluoromethyl group into the imidazole ring .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various difluoromethyl imidazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-(Difluoromethyl)-1H-imidazol-2-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes and receptors.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with target proteins, enhancing the binding affinity and specificity. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethyl)-1H-imidazol-2-amine: Similar in structure but with a trifluoromethyl group.

    5-(Methyl)-1H-imidazol-2-amine: Contains a methyl group instead of a difluoromethyl group.

    5-(Chloromethyl)-1H-imidazol-2-amine: Features a chloromethyl group.

Uniqueness

The presence of the difluoromethyl group in 5-(Difluoromethyl)-1H-imidazol-2-amine imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications, particularly in drug development .

Properties

IUPAC Name

5-(difluoromethyl)-1H-imidazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2N3.ClH/c5-3(6)2-1-8-4(7)9-2;/h1,3H,(H3,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKFIQWAPIBDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)N)C(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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